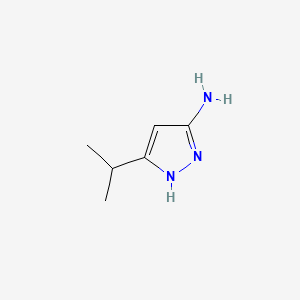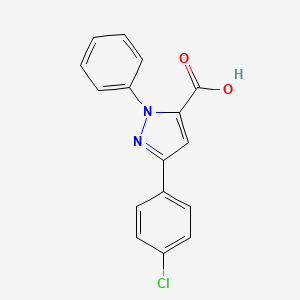![molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0](/img/structure/B1350201.png)
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- (CPCB) is a synthetic compound that has been used in various scientific studies and laboratory experiments. It has a wide range of applications in areas such as biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis Applications
One of the main applications of 2,5-Pyrrolidinedione derivatives in scientific research is in the field of synthesis. For example, these compounds are utilized in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, demonstrating excellent yields and purities. This process involves a Lossen-type reaction with primary alcohols in the presence of triethylamine, showcasing the compound's utility in creating protected amino acids for further chemical synthesis (M. Cal et al., 2012).
Antimicrobial Activity
2,3-Pyrrolidinedione derivatives have shown significant antimicrobial and antifungal activities, particularly against oral pathogens like Streptococcus mutans and Candida albicans. These findings are crucial for developing new antimicrobial agents, especially in the context of oral healthcare, potentially offering alternatives to existing treatments like chlorhexidine (A. Dhavan et al., 2016).
Chemical Reactions and Mechanisms
The compound's derivatives also play a role in understanding chemical reaction mechanisms, such as those involving manganese(III) acetate dihydrate in the presence of 1,1-diarylethenes. This results in the formation of 4-(2,2-diaryl)ethenyl-2,3-pyrrolidinediones, highlighting the compound's versatility in chemical transformations and the study of reaction products based on the substituent nature on the benzene ring (Nguyen Van Ha & Le Thi My Trinh, 2015).
Theoretical and Structural Analysis
2,5-Pyrrolidinedione and its derivatives have been subjects of theoretical analysis to understand their tautomerization, an essential aspect of their chemical behavior. Density Functional Theory (DFT) studies provide insights into the keto-enol and other types of tautomerism, offering a deeper understanding of the compound's structural and energetic properties (S. Sarkar et al., 2018).
Advanced Material Applications
The compound's derivatives are also explored for their potential in advanced materials, such as their use in fabricating heterojunctions for electronic devices. The optical and junction characteristics of pyridine derivatives, which include 2,5-Pyrrolidinedione structures, show promise for applications in electronics and as photosensors, indicating the compound's broader applicability beyond mere chemical synthesis (I. Zedan et al., 2020).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJAIZMANMQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394513 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
CAS RN |
68388-09-0 |
Source


|
| Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)





![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)




